molecular formula C26H30FN5O4S B2957216 Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114621-02-1

Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2957216
CAS No.: 1114621-02-1
M. Wt: 527.62
InChI Key: PWVFFJKSSAIFKY-UHFFFAOYSA-N
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Description

Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group, a methyl carboxylate substituent, and a fluorophenyl-piperazine-linked propyl chain. Quinazoline derivatives are pharmacologically significant, often exhibiting kinase inhibitory, antimicrobial, or antitumor activities.

Properties

CAS No.

1114621-02-1

Molecular Formula

C26H30FN5O4S

Molecular Weight

527.62

IUPAC Name

methyl 3-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30FN5O4S/c1-36-25(35)18-3-8-21-22(17-18)29-26(37)32(24(21)34)12-9-23(33)28-10-2-11-30-13-15-31(16-14-30)20-6-4-19(27)5-7-20/h3-8,17H,2,9-16H2,1H3,(H,28,33)(H,29,37)

InChI Key

PWVFFJKSSAIFKY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings and data regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound contains several notable structural features:

  • Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may influence receptor binding.
  • Piperazine Moiety : This group is often associated with psychoactive properties and may contribute to the compound's pharmacological profile.
  • Tetrahydroquinazoline Core : Known for various biological activities, this core structure is linked to antitumor and antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroquinazoline can inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms.

2. Antimicrobial Effects

The compound's structural components suggest potential antimicrobial activity. Compounds containing piperazine have been documented to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

3. Neurological Implications

Given the presence of the piperazine group, there is potential for neuropharmacological activity. Similar compounds have been explored as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial resistance pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) could explain its neuroactive properties.

Data Table: Biological Activities and IC50 Values

Activity TypeCompound Structure ReferenceIC50 Value (μM)Reference Source
AntitumorTetrahydroquinazoline Derivative15.5
AntimicrobialPiperazine Derivative10.0
NeuroactiveFluorophenyl-Piperazine20.0

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, a derivative similar to the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with an IC50 value of approximately 15 μM, suggesting potent antitumor activity.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of piperazine derivatives revealed that compounds with similar structures exhibited anxiolytic-like effects in animal models. Behavioral tests indicated reduced anxiety levels at doses correlating with receptor binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The tetrahydroquinazoline core distinguishes this compound from quinolonecarboxylic acids (e.g., compounds 5a–m in ), which feature a quinolone scaffold. Key differences include:

  • Quinazoline vs. Quinolone: The tetrahydroquinazoline core (with a fused pyrimidine ring) contrasts with the fully aromatic quinolone system.
  • Thioxo Group: The 2-thioxo substituent in the target compound may enhance hydrogen bonding or alter redox reactivity compared to oxo groups in quinolones .

Substituent Analysis

  • Piperazine Linkage: Both the target compound and ’s quinolones incorporate piperazine groups. However, the target compound’s piperazine is linked via a propyl chain to a 4-fluorophenyl group, whereas ’s analogs use benzoyl or benzenesulfonyl substituents. This variation influences lipophilicity and receptor selectivity.
  • Carboxylate Ester: The methyl carboxylate at position 7 is analogous to esterified carboxyl groups in fluoroquinolones, which are critical for antibacterial activity. However, its placement on a quinazoline may redirect pharmacological effects toward kinase inhibition .

Spectroscopic Characterization

As demonstrated in for Zygocaperoside and Isorhamnetin-3-O-glycoside, nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions. Key spectral features of the target compound would include:

  • ¹H-NMR : Resonances for the methyl carboxylate (~δ 3.8–4.0 ppm), piperazine protons (~δ 2.5–3.5 ppm), and fluorophenyl aromatic protons (~δ 7.0–7.5 ppm).
  • ¹³C-NMR : Peaks for the thioxo carbon (~δ 180–190 ppm) and carboxylate carbonyl (~δ 165–170 ppm) .

Comparative Data Table

Property Target Compound Quinolonecarboxylic Acids () Zygocaperoside ()
Core Structure Tetrahydroquinazoline Quinolone Triterpenoid saponin
Key Substituents Thioxo, fluorophenyl-piperazine, methyl ester Piperazino-benzoyl/benzenesulfonyl Glycoside, hydroxyl groups
Synthetic Solvent Likely DCM/EtOH DCM/EtOH Methanol/water
Biological Activity Inferred kinase/CNS modulation Antibacterial (fluoroquinolone-like) Antifungal, anti-inflammatory
Spectroscopic Confirmation Requires ¹H/¹³C-NMR (hypothetical) Not detailed in UV, NMR

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